

A Comparative Guide to Peptidomimetic and Non-Peptidomimetic WDR5 Inhibitors

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This guide provides an objective comparison of peptidomimetic and non-peptidomimetic inhibitors targeting the WD40-repeat domain 5 (WDR5) protein. WDR5 is a critical scaffolding protein implicated in various cancers, including mixed-lineage leukemia (MLL)-rearranged leukemia, breast cancer, and neuroblastoma, making it a compelling target for therapeutic development.[1] This guide presents supporting experimental data, detailed protocols for key assays, and visualizations of relevant signaling pathways to aid researchers in selecting and evaluating WDR5 inhibitors.

Introduction to WDR5 Inhibition

WDR5 plays a crucial role in epigenetic regulation and oncogenesis primarily through its interactions with other proteins. It serves as a key component of the MLL/SET histone methyltransferase complexes, where it is essential for the methylation of histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription.[2] WDR5 interacts with the MLL1 protein through its WDR5-interaction (WIN) site.[3] Additionally, WDR5 interacts with the oncoprotein MYC via its WDR5-binding motif (WBM) site, facilitating MYC's recruitment to chromatin and the transcription of genes involved in cell growth and proliferation, such as ribosomal protein genes.[4][5][6][7]

Inhibition of WDR5, therefore, presents a promising anti-cancer strategy. Two main classes of inhibitors have been developed: peptidomimetics, which are designed to mimic the native peptide binding partners of WDR5, and non-peptidomimetic small molecules. Both classes



primarily target the WIN site to disrupt the WDR5-MLL1 interaction, though inhibitors targeting the WBM site are also in development.[1]

Quantitative Comparison of WDR5 Inhibitors

The following table summarizes the quantitative data for representative peptidomimetic and non-peptidomimetic WDR5 inhibitors, providing a basis for comparing their potency and cellular activity.

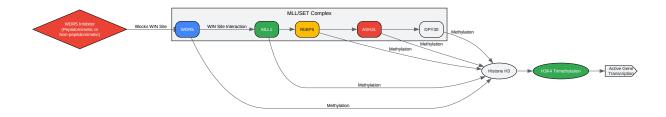


Inhibitor	Class	Target Site	Binding Affinity (Ki/Kd)	In Vitro Potency (IC50)	Cellular Activity (GI50/Cell Viability IC50)	Reference
MM-401	Peptidomi metic	WIN	< 1 nM (Ki)	0.32 μM (MLL1 HMT assay); 0.9 nM (WDR5- MLL1 interaction)	MLL-AF9 cells: ~20 μΜ	[8][9]
MM-102	Peptidomi metic	WIN	< 1 nM (Ki)	2.4 nM (WDR5 binding)	Leukemia cells (MLL- rearranged): Growth inhibition observed	[10][11]
OICR-9429	Non- peptidomi metic	WIN	93 nM (Kd); 24 nM (Biacore); 52 nM (ITC)	64 nM (FP assay)	T24 cells: 67.74 μM; UM-UC-3 cells: 70.41 μΜ	[12][13][14] [15]
C6	Non- peptidomi metic	WIN	0.1 nM (Kd)	-	MV4:11 cells: 3.2 μM; MOLM-13 cells: 6.43 μM	[16][17][18]

Signaling Pathways and Experimental Workflows



To understand the mechanism of action of WDR5 inhibitors and the methods used to evaluate them, the following diagrams illustrate the key signaling pathways and experimental workflows.



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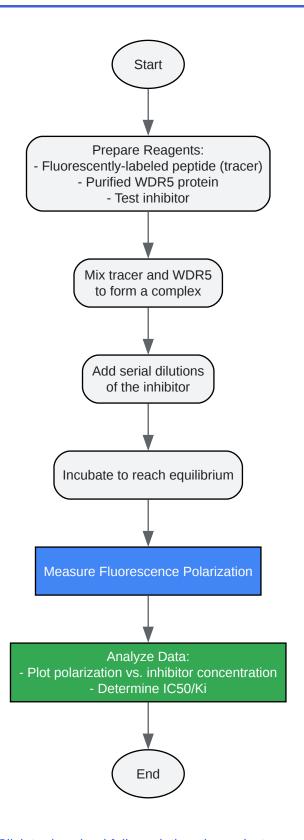
WDR5-MLL Signaling Pathway



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WDR5-MYC and Nucleolar Stress Pathway





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Fluorescence Polarization Assay Workflow

Experimental Protocols



Detailed methodologies for key experiments cited in the comparison of WDR5 inhibitors are provided below.

Fluorescence Polarization (FP) Assay for Inhibitor Binding

This assay measures the disruption of the interaction between WDR5 and a fluorescently labeled peptide (tracer) derived from a binding partner like MLL1.

Materials:

- Purified WDR5 protein
- Fluorescently labeled peptide tracer (e.g., FITC-labeled MLL1 peptide)
- Test inhibitors (peptidomimetic or non-peptidomimetic)
- Assay buffer (e.g., 15 mM KH2PO4 pH 7.2, 5% glycerol, 1 mg/ml BSA)[19]
- 384-well black, non-binding microplates

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of the fluorescently labeled peptide tracer in the assay buffer. The final concentration should be at or below the Kd of its interaction with WDR5.[20]
 - Prepare a stock solution of purified WDR5 protein in the assay buffer. The concentration should be sufficient to achieve a significant polarization signal when bound to the tracer (typically 50-80% of the tracer is bound).[20]
 - Prepare serial dilutions of the test inhibitors in the assay buffer.
- Assay Setup:
 - In a 384-well plate, add the assay buffer.



- Add the fluorescently labeled peptide tracer to all wells.
- Add the purified WDR5 protein to all wells except for the "tracer only" controls.
- Add the serially diluted test inhibitors to the appropriate wells. Include vehicle-only (e.g., DMSO) wells as a "no inhibitor" control.

Incubation:

 Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium (e.g., 30 minutes to 2 hours), protected from light.[21]

Measurement:

 Measure the fluorescence polarization on a suitable plate reader using appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 535 nm emission for FITC).[21]

Data Analysis:

- The degree of polarization is inversely proportional to the amount of tracer displaced by the inhibitor.
- Calculate the percentage of inhibition for each inhibitor concentration.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

AlphaLISA Assay for WDR5-MLL1 Interaction

This is a bead-based immunoassay that measures the proximity of two molecules. It can be used to quantify the disruption of the WDR5-MLL1 interaction by an inhibitor.

Materials:

Purified, tagged WDR5 (e.g., GST-tagged) and MLL1 (e.g., Biotinylated) proteins



- AlphaLISA acceptor beads (e.g., anti-GST coated)
- Streptavidin-coated donor beads
- Test inhibitors
- Assay buffer
- 384-well white opaque microplates

Procedure:

- Reagent Preparation:
 - Prepare dilutions of the tagged WDR5 and MLL1 proteins and test inhibitors in the assay buffer.
- Assay Setup:
 - Add the tagged WDR5 protein and the test inhibitor to the wells of a 384-well plate.
 - Add the biotinylated MLL1 protein.
 - Incubate at room temperature to allow for protein-protein interaction and inhibitor binding.
- Bead Addition and Incubation:
 - Add the anti-GST acceptor beads and incubate in the dark (e.g., for 60 minutes).
 - Add the streptavidin donor beads and incubate in the dark (e.g., for 60 minutes).
- Measurement:
 - Read the plate on an AlphaScreen-compatible plate reader. The reader excites the donor beads at 680 nm, and if in proximity to the acceptor beads (due to the WDR5-MLL1 interaction), a chemiluminescent signal is emitted at 520-620 nm.
- Data Analysis:



- The signal intensity is proportional to the extent of the WDR5-MLL1 interaction.
- Inhibitors that disrupt this interaction will cause a decrease in the signal.
- Plot the signal intensity against the inhibitor concentration to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify that an inhibitor binds to its target protein within a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.

Materials:

- Cultured cells (e.g., a cancer cell line)
- Test inhibitor
- Phosphate-buffered saline (PBS)
- · Lysis buffer with protease inhibitors
- Equipment for heating (e.g., PCR machine), cell lysis (e.g., freeze-thaw cycles), and protein analysis (e.g., Western blot or Wes system)

Procedure:

- Cell Treatment:
 - Treat cultured cells with the test inhibitor at various concentrations or with a vehicle control (e.g., DMSO).
 - Incubate the cells to allow for compound entry and target binding.
- Heating:
 - Harvest the cells and resuspend them in PBS.



- Aliquot the cell suspension into PCR tubes.
- Heat the samples to a range of temperatures (for determining the melting curve) or to a single, optimized temperature (for isothermal dose-response) for a defined period (e.g., 3 minutes).[22]
- Cell Lysis and Fractionation:
 - Lyse the cells by methods such as freeze-thawing.
 - Separate the soluble protein fraction (containing non-denatured, stabilized protein) from the precipitated, denatured protein by centrifugation.
- Protein Detection:
 - Collect the supernatant (soluble fraction).
 - Analyze the amount of soluble WDR5 in each sample using a method like Western blotting or an automated capillary-based immunoassay system (e.g., Wes).
- Data Analysis:
 - Melting Curve: Plot the amount of soluble WDR5 against the temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and engagement.
 - Isothermal Dose-Response: At a fixed temperature, plot the amount of soluble WDR5
 against the inhibitor concentration. This allows for the determination of an EC50 value for
 target engagement in a cellular environment.[23][24]

Conclusion

Both peptidomimetic and non-peptidomimetic inhibitors of WDR5 have demonstrated potential as anti-cancer agents by effectively disrupting key protein-protein interactions.

Peptidomimetics, such as MM-401 and **MM-102**, often exhibit high binding affinity, stemming from their design based on the native binding motifs. Non-peptidomimetic small molecules, like OICR-9429 and C6, offer advantages in terms of cell permeability and oral bioavailability, although their development can be more challenging.



The choice between these inhibitor classes will depend on the specific research or therapeutic goals. The experimental protocols provided in this guide offer a robust framework for the inhouse evaluation and comparison of novel or existing WDR5 inhibitors. The continued development and characterization of both peptidomimetic and non-peptidomimetic WDR5 inhibitors are crucial for advancing our understanding of WDR5 biology and for the development of novel cancer therapies.

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